molecular formula C12H13NO B2790183 1-(3-Phenylazetidin-1-yl)prop-2-en-1-one CAS No. 2185980-33-8

1-(3-Phenylazetidin-1-yl)prop-2-en-1-one

Cat. No.: B2790183
CAS No.: 2185980-33-8
M. Wt: 187.242
InChI Key: BNHYATAMWMSJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylazetidin-1-yl)prop-2-en-1-one is a synthetic organic compound featuring a unique azetidine ring system substituted with a phenyl group at the 3-position and an acryloyl moiety at the nitrogen. This structure classifies it as a valuable N-acryloylazetidine , a scaffold of significant interest in modern medicinal chemistry and pharmaceutical research for constructing more complex bioactive molecules. The azetidine ring, a four-membered nitrogen heterocycle, provides structural rigidity and defined spatial orientation of functional groups, which can be critical for specific interactions with biological targets. The primary research application of this compound is as a versatile chemical building block , particularly in the discovery and development of new therapeutic agents. Azetidine-containing compounds are extensively investigated for their biological activities. Notably, structurally related 3-phenylazetidine derivatives have been identified as key intermediates in developing novel antitumor agents. Recent research has highlighted a class of 3-(prop-1-en-2-yl)azetidin-2-one analogues that demonstrate potent antiproliferative activity in breast cancer cell lines, such as MCF-7 and MDA-MB-231, by acting as tubulin polymerization inhibitors that target the colchicine-binding site . This suggests the 3-phenylazetidine scaffold's potential in designing novel microtubule-destabilizing agents . Furthermore, other azetidine derivatives are explored for various pharmacological applications, underscoring the broad utility of this core structure in drug discovery campaigns. The presence of the acryloyl group makes this compound an excellent candidate for use in click chemistry or as a covalent warhead in the design of targeted covalent inhibitors. This reactive group can undergo Michael addition reactions with nucleophilic residues in enzyme binding pockets, such as cysteine, facilitating the formation of a stable, covalent complex. Researchers can utilize this compound to develop probe molecules for studying enzyme function or to create potent inhibitors for challenging biological targets. Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-phenylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-12(14)13-8-11(9-13)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHYATAMWMSJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylazetidin-1-yl)prop-2-en-1-one typically involves the reaction of an azetidine derivative with a suitable phenyl-substituted precursor. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The purification process may include recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-Phenylazetidin-1-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Phenylazetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

KRAS G12C Inhibitors

  • 1-(3-(6-(3-Hydroxynaphthalen-1-yl)benzofuran-2-yl)azetidin-1-yl)prop-2-en-1-one (WO2018140513):
    • Key Feature : The azetidine ring is substituted with a benzofuran-naphthyl group.
    • Activity : Demonstrates potent modulation of KRAS G12C mutants, a critical target in pancreatic and lung cancers. The hydroxynaphthyl group enhances binding affinity to the switch-II pocket of KRAS .
    • Comparison : The phenyl group in this compound lacks the extended aromatic system of the benzofuran-naphthyl derivative, likely reducing its specificity for KRAS.

Azetidine-Amino Derivatives

  • (E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one (CAS 2092886-66-1): Key Feature: Incorporates an amino group on the azetidine ring and an o-tolyl group on the propenone chain. Activity: Predicted to exhibit improved solubility and hydrogen-bonding capacity due to the amino group, though biological data are unavailable . Comparison: The amino substituent may enhance interactions with polar residues in target proteins compared to the unsubstituted phenyl group in the parent compound.

Propenone-Based Compounds with Heterocyclic Moieties

Indole-Propenone Derivatives

  • 1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one (3a) and 3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (3b) :
    • Key Feature : Replace the azetidine ring with an indole moiety.
    • Activity : Exhibit anticancer activity via tubulin polymerization inhibition (IC₅₀ = 1.2–3.8 μM). The electron-withdrawing chloro group in 3b enhances cytotoxicity compared to the methyl group in 3a .
    • Comparison : The azetidine ring in this compound provides steric hindrance that may limit off-target interactions compared to planar indole derivatives.

Piperidine-Propenone Analogs

  • 1-(2,6-dimethylpiperidin-1-yl)-3-phenylprop-2-en-1-one: Key Feature: Six-membered piperidine ring instead of azetidine. Activity: Shows antifungal activity against Aspergillus flavus (MIC = 32 μg/mL). The larger ring size may improve membrane permeability .

Chalcone-Like Derivatives

Trimethoxyphenyl-Propenone Compounds

  • (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (A2): Key Feature: Chalcone scaffold with multiple methoxy groups. Activity: Anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 4.3 μM). Methoxy groups improve solubility and π-stacking with DNA .

Physicochemical and Electronic Properties

Quantum Chemical Descriptors

  • (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one :
    • HOMO Energy : -8.723 eV
    • LUMO Energy : -8.171 eV
    • Reactivity : Lower LUMO energy indicates higher electrophilicity, favoring nucleophilic attacks .
  • Comparison : The azetidine ring in this compound may raise LUMO energy due to electron donation from nitrogen, reducing electrophilicity compared to chalcone derivatives.

Molecular Weight and Solubility

  • This compound: Molecular Weight: ~215 g/mol (estimated). Solubility: Likely moderate due to the hydrophobic phenyl group and polar enone system.
  • Piperazine-Propenone Analog (CAS 329779-53-5): Molecular Weight: 376.88 g/mol Density: 1.260 g/cm³ Solubility: Lower due to the bulky naphthyl group .

Q & A

Q. What are the common synthetic routes and purification methods for 1-(3-Phenylazetidin-1-yl)prop-2-en-1-one?

The synthesis typically involves multi-step reactions, including:

  • Azetidine ring formation : Cyclization of precursors using reagents like thionyl chloride or bases under reflux conditions .
  • Functionalization : Introducing the phenyl group via nucleophilic substitution or coupling reactions, often employing catalysts such as Pd/C for hydrogenation .
  • Enone formation : Utilizing aldol condensation or Wittig reactions to establish the α,β-unsaturated ketone system . Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) are standard for isolating the product from by-products .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions, with coupling constants (e.g., Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) verifying the enone geometry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
  • FT-IR : Peaks at ~1650–1700 cm1^{-1} confirm the carbonyl group, while aromatic C-H stretches (~3000 cm1^{-1} ) indicate phenyl substitution .

Q. How can reaction conditions be optimized to improve yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for SN2 mechanisms, while microwave-assisted synthesis reduces time and improves regioselectivity .
  • Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) increases efficiency for aryl-azetidine bond formation .
  • Temperature control : Reflux (80–120°C) for cyclization steps, with lower temperatures (0–25°C) to stabilize intermediates .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?

  • DFT calculations : Optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the enone system’s LUMO often localizes on the carbonyl carbon, indicating susceptibility to nucleophilic addition .
  • NBO analysis : Quantifies hyperconjugative interactions (e.g., σ→π* in the enone) to explain stabilization effects .
  • Docking studies : Model interactions with biological targets (e.g., tubulin) to prioritize derivatives for synthesis .

Q. How can discrepancies between experimental and computational data be resolved?

  • Cross-validation : Compare DFT-derived vibrational frequencies (IR/Raman) with experimental spectra; deviations >10 cm1^{-1} may suggest conformational flexibility or solvent effects .
  • Solvent correction : Apply polarizable continuum models (PCM) to computational data to account for solvent polarity in UV-vis or NMR comparisons .
  • Crystallographic validation : Use single-crystal XRD (refined via SHELXL ) to resolve ambiguities in bond lengths/angles from computational models.

Q. What strategies address low biological activity in derivatives?

  • Structure-activity relationship (SAR) : Modify substituents on the phenyl or azetidine rings. For example, fluorination at the 4-position of the phenyl group enhances membrane permeability .
  • Bioisosteric replacement : Replace the enone with a bioisostere (e.g., α-ketoamide) to improve metabolic stability while retaining target binding .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Methodological Considerations

Q. What crystallographic approaches are suitable for determining its 3D structure?

  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXD/SHELXE solve phase problems via dual-space methods .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding patterns (e.g., C-H···O interactions) using Hirshfeld surface analysis .

Q. How do hydrogen-bonding patterns influence crystal packing?

  • Graph-set analysis : Classify motifs (e.g., R22(8)R_2^2(8) dimers) to predict packing efficiency and solubility. For azetidine derivatives, N-H···O bonds often form chains, while C-H···π interactions stabilize layered structures .

Data Contradiction Analysis

Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. X-ray)?

  • Dynamic effects : NMR detects time-averaged conformers, whereas XRD captures static structures. For flexible azetidine rings, compare NOESY (through-space correlations) with XRD torsional angles .
  • Polymorphism : Test multiple crystallization solvents (e.g., DCM vs. MeOH) to isolate polymorphs with distinct spectral profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.